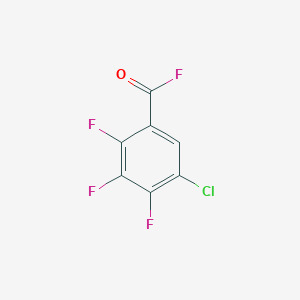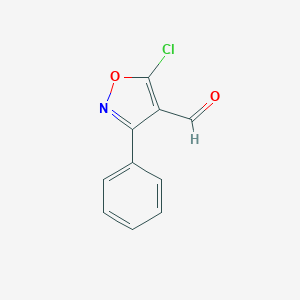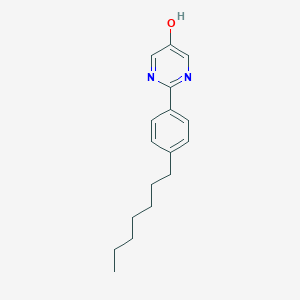
2-(4-Heptylphenyl)pyrimidin-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Heptylphenyl)pyrimidin-5-OL, also known as C16H21N2O, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been found to exhibit numerous biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-(4-Heptylphenyl)pyrimidin-5-OL involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This inhibition occurs through the suppression of nuclear factor-κB (NF-κB) activation. NF-κB is a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce the production of pro-inflammatory cytokines and subsequently reduce inflammation.
Biochemical And Physiological Effects
In addition to its anti-inflammatory properties, 2-(4-Heptylphenyl)pyrimidin-5-OL has also been found to exhibit other biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-oxidant properties, which can protect cells from oxidative damage. Furthermore, 2-(4-Heptylphenyl)pyrimidin-5-OL has been found to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer’s disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its specificity. The compound has been found to selectively inhibit NF-κB activation, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, one of the limitations of using 2-(4-Heptylphenyl)pyrimidin-5-OL in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Future Directions
There are numerous future directions for research involving 2-(4-Heptylphenyl)pyrimidin-5-OL. One potential area of research is the development of novel anti-inflammatory drugs based on the compound’s structure. Another potential area of research is the investigation of the compound’s neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound’s mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 2-(4-Heptylphenyl)pyrimidin-5-OL involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-heptylbenzaldehyde with malononitrile to produce 4-(4-heptylphenyl)-2-methylidenemalononitrile. This intermediate is then reacted with guanidine to form the desired product, 2-(4-Heptylphenyl)pyrimidin-5-OL. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-(4-Heptylphenyl)pyrimidin-5-OL has been found to exhibit potential applications in various scientific research fields. One of the most promising areas of research involves the compound’s anti-inflammatory properties. Studies have shown that 2-(4-Heptylphenyl)pyrimidin-5-OL can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
properties
CAS RN |
106809-01-2 |
|---|---|
Product Name |
2-(4-Heptylphenyl)pyrimidin-5-OL |
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
2-(4-heptylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-8-10-15(11-9-14)17-18-12-16(20)13-19-17/h8-13,20H,2-7H2,1H3 |
InChI Key |
XMGHVFRPXPOTFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
synonyms |
2-(4-Heptylphenyl)-5-hydroxypyrimidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



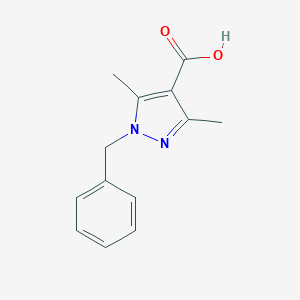
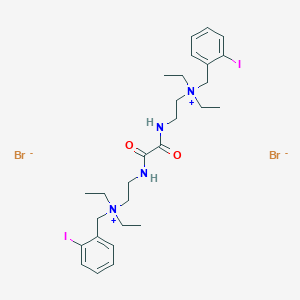
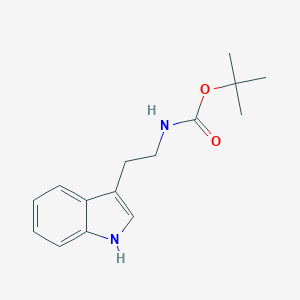

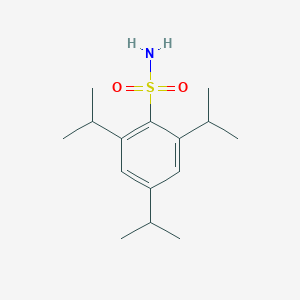
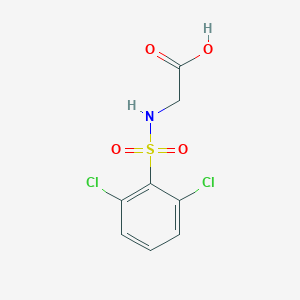
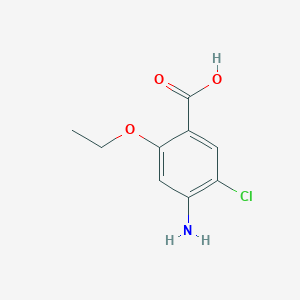
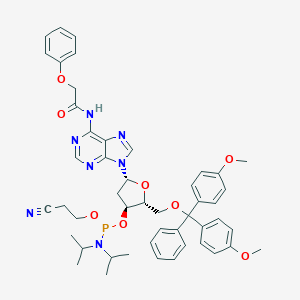
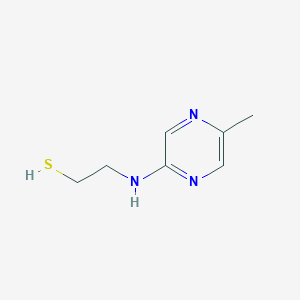
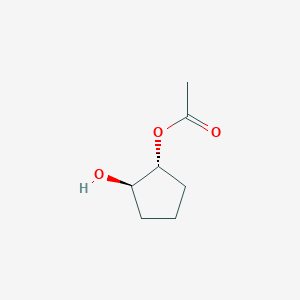
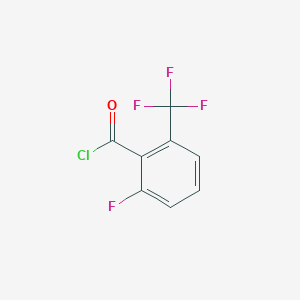
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
